molecular formula C8H10INO B15224248 (2-Iodo-5-methoxyphenyl)methanamine

(2-Iodo-5-methoxyphenyl)methanamine

Cat. No.: B15224248
M. Wt: 263.08 g/mol
InChI Key: MACOQSSKJMDSCO-UHFFFAOYSA-N
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Description

(2-Iodo-5-methoxyphenyl)methanamine is an organic compound characterized by the presence of an iodine atom, a methoxy group, and an amine group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-5-methoxyphenyl)methanamine typically involves the iodination of 5-methoxybenzylamine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection of the amine group, iodination, and subsequent deprotection. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-Iodo-5-methoxyphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-Iodo-5-methoxyphenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Iodo-5-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The iodine atom and methoxy group influence the compound’s reactivity and binding affinity to various receptors or enzymes. The compound may act as a ligand, modulating the activity of its target proteins and pathways .

Comparison with Similar Compounds

  • (2-Iodo-4-methoxyphenyl)methanamine
  • (2-Iodo-3-methoxyphenyl)methanamine
  • (2-Iodo-6-methoxyphenyl)methanamine

Comparison: (2-Iodo-5-methoxyphenyl)methanamine is unique due to the specific positioning of the iodine and methoxy groups on the benzene ring. This positioning affects its chemical reactivity and biological activity compared to its isomers. The compound’s unique structure allows for distinct interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

(2-iodo-5-methoxyphenyl)methanamine

InChI

InChI=1S/C8H10INO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,5,10H2,1H3

InChI Key

MACOQSSKJMDSCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)I)CN

Origin of Product

United States

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